molecular formula C25H30O3SSn B14423046 Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane CAS No. 82594-01-2

Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane

Cat. No.: B14423046
CAS No.: 82594-01-2
M. Wt: 529.3 g/mol
InChI Key: KRURCGCSKPEHQD-UHFFFAOYSA-M
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Description

Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane is a chemical compound known for its unique structure and properties It is composed of a butyl group, two 4-methylphenyl groups, and a stannane core, with a 4-methylbenzene-1-sulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane typically involves the reaction of butylstannane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The stannane core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield sulfonyl derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane exerts its effects involves the interaction of its stannane core with various molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The stannane core can undergo oxidation or reduction, altering its reactivity and enabling it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methylphenyl)sulfonyl]oxy}butyl 4-methylbenzenesulfonate
  • Dodecyl 4-methylbenzenesulfonate
  • Phenylmethanaminium 4-methylbenzenesulfonate

Uniqueness

Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane is unique due to its stannane core, which imparts distinct reactivity compared to other sulfonyl compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

82594-01-2

Molecular Formula

C25H30O3SSn

Molecular Weight

529.3 g/mol

IUPAC Name

[butyl-bis(4-methylphenyl)stannyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C7H8O3S.2C7H7.C4H9.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;2*1-7-5-3-2-4-6-7;1-3-4-2;/h2-5H,1H3,(H,8,9,10);2*3-6H,1H3;1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

KRURCGCSKPEHQD-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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